molecular formula C11H6Cl2N4 B565198 4-((4,6-Dichloropyrimidin-2-yl)amino)benzonitrile CAS No. 329187-59-9

4-((4,6-Dichloropyrimidin-2-yl)amino)benzonitrile

Cat. No.: B565198
CAS No.: 329187-59-9
M. Wt: 265.097
InChI Key: MPEUVAXCNNGXQX-UHFFFAOYSA-N
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Description

4-((4,6-Dichloropyrimidin-2-yl)amino)benzonitrile is a chemical compound with the molecular formula C11H6Cl2N4. It is known for its applications in various fields, including organic synthesis and pharmaceutical research. The compound features a pyrimidine ring substituted with chlorine atoms at positions 4 and 6, and an amino group at position 2, which is further connected to a benzonitrile moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4,6-Dichloropyrimidin-2-yl)amino)benzonitrile typically involves the reaction of 4,6-dichloropyrimidine with 4-aminobenzonitrile. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction conditions often include heating the mixture to a temperature range of 80-120°C for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often incorporating continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

4-((4,6-Dichloropyrimidin-2-yl)amino)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a substituted pyrimidine derivative, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-((4,6-Dichloropyrimidin-2-yl)amino)benzonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of drugs, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of various chemical products, including dyes and polymers

Mechanism of Action

The mechanism of action of 4-((4,6-Dichloropyrimidin-2-yl)amino)benzonitrile depends on its specific application. In pharmaceutical research, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The molecular targets and pathways involved can vary, but often include key enzymes in metabolic or signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4,6-dichloropyrimidine: A precursor in the synthesis of 4-((4,6-Dichloropyrimidin-2-yl)amino)benzonitrile.

    4-Amino-2,6-dichloropyridine: Another compound with similar structural features but different chemical properties.

    This compound: Itself a unique compound with distinct applications .

Uniqueness

This compound is unique due to its specific substitution pattern on the pyrimidine ring and its connection to a benzonitrile moiety. This structure imparts unique chemical reactivity and biological activity, making it valuable in various research and industrial applications .

Properties

IUPAC Name

4-[(4,6-dichloropyrimidin-2-yl)amino]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6Cl2N4/c12-9-5-10(13)17-11(16-9)15-8-3-1-7(6-14)2-4-8/h1-5H,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPEUVAXCNNGXQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)NC2=NC(=CC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90675827
Record name 4-[(4,6-Dichloropyrimidin-2-yl)amino]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329187-59-9
Record name 4-[(4,6-Dichloro-2-pyrimidinyl)amino]benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=329187-59-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(4,6-Dichloropyrimidin-2-yl)amino]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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